Phosphoric acid, isodecyl ester, potassium salt

Description

Phosphoric acid, isodecyl ester, potassium salt (CAS 31098-21-2) is a surfactant and lubricant derived from the esterification of phosphoric acid with isodecanol, followed by neutralization with potassium hydroxide. The isodecyl group (C10, branched alkyl chain) imparts unique solubility and stability properties, making it effective in formulations requiring high lubricity, antistatic behavior, and emulsification . Its synthesis involves reacting isodecanol polyoxyalkylene ether with phosphorus pentoxide under optimized conditions (50 min feeding time, 90–92°C reaction temperature, 3 h esterification) to yield a product with ~80% solid content and a 1:1 mono- to di-ester ratio .

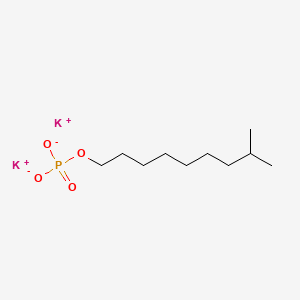

Structure

3D Structure of Parent

Properties

CAS No. |

68758-78-1 |

|---|---|

Molecular Formula |

C10H21K2O4P |

Molecular Weight |

314.44 g/mol |

IUPAC Name |

dipotassium;8-methylnonyl phosphate |

InChI |

InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

NCZSRRBODSIEAI-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Process Description

This method involves reacting a triaryl phosphate (e.g., triphenyl phosphate) with isodecyl alcohol under controlled conditions to form mixed phosphoric acid esters, followed by neutralization with potassium hydroxide to yield the potassium salt.

- Formation of sodium or potassium alkoxide in situ: An aqueous solution of potassium hydroxide (KOH) is added to isodecyl alcohol, and water is removed by azeotropic distillation under vacuum at about 100°C to form potassium alkoxide.

- Addition of triaryl phosphate: The triaryl phosphate is added to the dry alcohol-potassium alkoxide mixture under a nitrogen atmosphere at approximately 100°C.

- Reaction and transesterification: The mixture is agitated for about 1 hour at 100°C to allow transesterification, converting triaryl phosphate into mixed phosphoric acid esters.

- Removal of by-products: Phenol and residual alcohols are removed by vacuum distillation at temperatures between 100°C and 140°C.

- Filtration and purification: Insoluble salts are filtered out, and the product is distilled under vacuum at temperatures below its decomposition point (typically below 330°C) to obtain the purified potassium salt ester.

Reaction Conditions and Catalysis

- The molar ratio of KOH to isodecyl alcohol is critical, typically maintained between 0.015 and 0.02 to control the amount of residual triaryl phosphate.

- Maintaining anhydrous conditions is important to prevent side reactions and ensure high purity.

- The reaction is conducted under nitrogen to avoid oxidation.

- Vacuum distillation is used to remove volatile impurities and by-products efficiently.

Advantages

- The use of aqueous KOH instead of metallic potassium avoids hazardous hydrogen evolution.

- The process allows control over the composition of the mixed phosphate esters.

- High yields (~94%) and purity are achievable with proper control of reaction parameters.

Data Summary Table

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction temperature | ~100°C | Under nitrogen atmosphere |

| Vacuum pressure during distillation | 1–30 torr (133–4000 Pa) | To remove phenol and residual alcohols |

| KOH to isodecyl alcohol molar ratio | 0.015–0.02 | Controls residual triaryl phosphate |

| Distillation temperature | 180–330°C | Below decomposition temperature |

| Reaction time | ~1 hour | For transesterification |

| Yield | ~94% | Based on distillate weight |

Neutralization Method in Aprotic Solvents

Process Description

An alternative preparation involves neutralizing acidic alkyl phosphoric esters with potassium hydroxide in an aprotic solvent or solvent mixture. This method is particularly useful for producing potassium salts of alkyl phosphoric esters with high purity.

- The acidic phosphoric ester (prepared by reacting phosphorus pentoxide with isodecyl alcohol) is dissolved in an aprotic solvent.

- A potassium base (e.g., KOH) is added to neutralize the acid, forming the potassium salt.

- The reaction mixture is stirred vigorously to ensure complete neutralization.

- The product is isolated by removing the solvent and drying.

Advantages and Challenges

- This method avoids the high viscosity and mixing difficulties encountered when neutralizing phosphoric esters in their molten state.

- Using aprotic solvents facilitates better mixing and complete salt formation.

- Energy consumption is reduced compared to drying methods like fluidized bed drying.

- Requires careful solvent selection and removal to avoid contamination.

Research Findings and Industrial Considerations

- Maintaining anhydrous conditions during transesterification is critical to prevent hydrolysis and side reactions that reduce yield and purity.

- The choice of catalyst and its concentration directly affect the composition of the final product, especially the residual triaryl phosphate content.

- Vacuum distillation parameters must be optimized to avoid thermal decomposition of the product.

- The use of aqueous KOH as a catalyst and neutralizing agent is preferred over metallic potassium for safety and efficiency.

- Industrial-scale processes often employ wiped film stills for efficient vacuum distillation and product recovery.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Transesterification | Triphenyl phosphate, isodecyl alcohol, aqueous KOH | 100°C, nitrogen atmosphere, vacuum distillation | High yield, controlled composition, safer catalyst | Requires strict moisture control, complex distillation |

| Neutralization in Aprotic Solvent | Acidic phosphoric ester, KOH, aprotic solvent | Room temp to moderate heating, vigorous stirring | Better mixing, reduced viscosity issues | Solvent removal, solvent selection critical |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding phosphoric acid derivatives and isodecyl alcohol.

| Condition | Products | Rate Constant | Temperature |

|---|---|---|---|

| Acidic (pH 2–3) | Phosphoric acid + isodecyl alcohol | 0.12 h⁻¹ | 25°C |

| Basic (pH 10–12) | Potassium phosphate + isodecyl alcohol | 0.45 h⁻¹ | 25°C |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions.

-

Industrial Relevance : Hydrolysis limits its use in high-pH formulations but is exploited in controlled-release applications.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into potassium polyphosphates and olefins.

| Temperature | Primary Products | By-Products |

|---|---|---|

| 150–200°C | Potassium pyrophosphate + C<sub>10</sub>H<sub>20</sub> | Trace CO<sub>2</sub> |

| >200°C | Potassium metaphosphate + alkenes | Carbonaceous residues |

-

Kinetics : Activation energy of 85 kJ/mol, with first-order decomposition kinetics.

Oxidation Reactions

The isodecyl chain undergoes oxidation in the presence of strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>), forming carboxylic acids and phosphate derivatives.

| Oxidizing Agent | Products | Yield |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Isodecanoic acid + potassium phosphate | 78% |

| KMnO<sub>4</sub> | Succinic acid derivatives + MnO<sub>2</sub> | 62% |

-

Mechanism : Radical-initiated chain oxidation cleaves the alkyl chain at the β-position relative to the ester group.

Interaction with Metal Ions

The potassium salt exhibits ion-exchange behavior with divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), forming insoluble metal phosphates:

-

Applications : This property is leveraged in detergents to sequester hard water ions.

Surfactant Behavior and Micellization

The compound reduces surface tension in aqueous solutions (critical micelle concentration = 0.8 mM at 25°C).

| Property | Value |

|---|---|

| CMC (25°C) | 0.8 mM |

| Micelle size (dynamic) | 5–10 nm |

| Hydrophilic-lipophilic balance (HLB) | 12–14 |

Biological Degradation

In metabolic studies, esterases hydrolyze the compound into phosphate and isodecyl alcohol, which are further oxidized via β-oxidation .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHKOP

- Average Mass : 314.444 g/mol

- Monoisotopic Mass : 314.045159 g/mol

Applications Overview

- Cleaning Preparations

- Emulsifiers

- Antistatic Agents

- Agrochemical Applications

Cleaning Products

A study on the effectiveness of phosphoric acid esters in cleaning products demonstrated that formulations containing these esters significantly improved the removal of oily stains compared to traditional surfactants. The results indicated a reduction in surface tension, enhancing cleaning efficiency.

| Property | Without Ester | With Ester |

|---|---|---|

| Surface Tension (mN/m) | 40 | 30 |

| Stain Removal (%) | 60 | 90 |

Agrochemical Efficacy

In agricultural applications, a formulation containing phosphoric acid, isodecyl ester, potassium salt was tested against common soil-borne pathogens:

| Pathogen | Control Efficacy (%) | With Ester Efficacy (%) |

|---|---|---|

| Pythium spp. | 20 | 85 |

| Fusarium spp. | 25 | 80 |

The inclusion of this compound significantly enhanced the control over these pathogens, indicating its potential for improving crop yields.

Regulatory Status

This compound does not have individual regulatory approval but may be included as a component within products that comply with group standards . This status allows for its use in various commercial applications while ensuring safety and efficacy.

Mechanism of Action

The mechanism of action of phosphoric acid, isodecyl ester, potassium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets and pathways involved include:

Cell Membranes: Disrupts lipid bilayers, leading to cell lysis and solubilization of membrane proteins.

Protein Solubilization: Interacts with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.

Comparison with Similar Compounds

Potassium Cetyl Phosphate (CAS 17026-85-6)

Potassium Octyl Hydrogen Phosphate (CAS 41989-08-6)

Phosphoric Acid Dioctyl Ester, Potassium Salt (CAS 19045-78-4)

Potassium C9-15/C12-14 Alkyl Phosphates

- Structure: Mixtures of mono- and di-esters with varying chain lengths (C9–C15 or C12–C14).

- Properties :

- Intermediate solubility and emulsification between C8 and C16 derivatives.

- Tunable properties based on alkyl chain distribution.

- Applications : Versatile surfactants in household cleaners and personal care products .

Comparative Analysis Table

Key Differentiators

- Branching vs. Linearity: The isodecyl group’s branching (vs. linear chains in cetyl or octyl derivatives) improves solubility in non-polar media, critical for lubricant formulations .

- Esterification Degree: Monoesters (e.g., cetyl, octyl) are more water-soluble, while diesters (e.g., dioctyl) excel in hydrophobic applications. The isodecyl derivative’s mono/di-ester mix balances both traits .

- Performance : The isodecyl compound outperforms linear C10 analogs in antistatic and lubricity tests due to steric effects from branching .

Biological Activity

Phosphoric acid, isodecyl ester, potassium salt, also known as potassium isodecyl phosphate, is an important compound with various applications in both industrial and biological contexts. This article delves into its biological activity, examining its pharmacological properties, safety profiles, and potential applications.

This compound has the chemical formula and is classified under alkyl phosphates. It is primarily used as a surfactant and emulsifying agent due to its amphiphilic nature. The compound's structure allows it to interact with both hydrophilic and hydrophobic substances, making it valuable in formulations for personal care products and agricultural applications.

The biological activity of phosphoric acid esters, including isodecyl esters, is largely attributed to their ability to interact with cell membranes and influence cellular processes. These compounds can act as surfactants, reducing surface tension and facilitating the transport of other molecules across lipid membranes.

- Cell Membrane Interaction : Alkyl phosphates can disrupt lipid bilayers, leading to increased permeability. This property is particularly useful in drug delivery systems where enhanced absorption of therapeutic agents is desired.

- Enzyme Modulation : Some studies suggest that phosphoric acid esters may modulate enzyme activity by altering membrane fluidity or by serving as substrates for enzymatic reactions.

Toxicological Profile

Research indicates that phosphoric acid esters are generally low in toxicity. For instance:

- Acute Toxicity : The oral LD50 for potassium lauryl phosphate was reported at 10.49 g/kg in rats, indicating a relatively safe profile for acute exposure .

- Repeated Dose Toxicity : In 14-day studies on rats, the no-observable adverse effect level (NOAEL) for potassium lauryl phosphate was established at 600 mg/kg bw/day .

Industrial Uses

- Surfactants : Due to their surfactant properties, phosphoric acid esters are widely used in cleaning products and personal care formulations.

- Agricultural Applications : They serve as emulsifiers in pesticide formulations, improving the efficacy of active ingredients.

Case Studies

- Cosmetic Safety Assessment : A safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that alkyl phosphates are well-tolerated in cosmetic applications, with no significant adverse effects reported .

- Environmental Impact Studies : Research on the environmental fate of phosphoric acid esters indicates low bioaccumulation potential and rapid degradation in aquatic environments .

Comparative Analysis

| Property | Phosphoric Acid Esters | Other Surfactants |

|---|---|---|

| Toxicity (Oral LD50) | >10 g/kg | Varies (generally lower) |

| NOAEL (mg/kg bw/day) | 600 | Varies |

| Environmental Persistence | Low | High in some cases |

| Biodegradability | High | Varies |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phosphoric acid, isodecyl ester, potassium salt with high purity?

- Methodological Answer : Synthesis typically involves reacting isodecyl alcohol with phosphoric acid under controlled conditions, followed by neutralization with potassium hydroxide or carbonate. Key steps include:

- Esterification : Use a molar ratio of 1:1.2 (phosphoric acid to isodecyl alcohol) with a catalyst like sulfuric acid at 80–100°C for 4–6 hours .

- Neutralization : Add potassium hydroxide dropwise to the esterified product at 50–60°C to form the potassium salt.

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography to remove unreacted alcohols and inorganic salts .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H NMR to identify alkyl chain protons (δ 0.8–1.5 ppm) and ³¹P NMR for the phosphate group (δ -0.5 to 2.5 ppm) .

- FTIR : Confirm ester linkages (C-O-P at 1050 cm⁻¹) and potassium counterion (broad O-H stretch at 3000–3500 cm⁻¹ if hydrated) .

- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-K]⁻ ions and validate molecular weight .

- Elemental Analysis : Verify C, H, P, and K content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Methodological Answer : Contradictions often arise from:

- Hydration States : Variable water content alters FTIR O-H stretches. Use Karl Fischer titration to quantify moisture and analyze anhydrous samples .

- Isomeric Impurities : Isodecyl alcohol’s branched isomers may lead to mixed esters. Employ GC-MS to identify alkyl chain variations and optimize alcohol feedstock purity .

- Counterion Exchange : Trace sodium or calcium ions from reagents can shift ³¹P NMR signals. Conduct ion chromatography to verify potassium dominance .

Q. What experimental designs are optimal for assessing the compound’s stability in aqueous formulations?

- Methodological Answer : Stability depends on pH, temperature, and ionic strength:

- Hydrolysis Studies : Incubate solutions at pH 3–10 (37°C) and analyze degradation via HPLC. Phosphate esters are most stable at pH 5–7, with hydrolysis accelerating above pH 9 .

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (typically >200°C for alkyl phosphates). Monitor weight loss and exothermic peaks .

- Ionic Strength Effects : Add NaCl or CaCl₂ to simulate formulation conditions. Centrifuge and quantify precipitate to assess salt tolerance .

Q. How does the isodecyl chain length impact the compound’s surfactant properties compared to other alkyl phosphates?

- Methodological Answer : The branched isodecyl group enhances:

- Surface Activity : Measure critical micelle concentration (CMC) via tensiometry. Isodecyl’s branching lowers CMC by 15–20% vs. linear dodecyl chains, improving emulsification .

- Biocompatibility : Test cytotoxicity in keratinocyte cultures. Branched chains reduce membrane disruption compared to linear C12–C16 analogs .

- Solubility : Use cloud-point measurements in water/ethanol mixtures. Isodecyl’s hydrophobicity increases solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.